molecular formula C7H12 B1595816 3-Methyl-1-hexyne CAS No. 40276-93-5

3-Methyl-1-hexyne

Cat. No.: B1595816
CAS No.: 40276-93-5
M. Wt: 96.17 g/mol
InChI Key: OPZULQHRFNTFFZ-UHFFFAOYSA-N
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Description

3-Methyl-1-hexyne is an organic compound with the molecular formula C₇H₁₂. It belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond. The structure of this compound consists of a six-carbon chain with a methyl group attached to the third carbon and a triple bond between the first and second carbons. This compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-1-hexyne can be synthesized through various methods, including:

    Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using strong bases like sodium amide (NaNH₂).

    Alkylation of Terminal Alkynes: Terminal alkynes can be deprotonated using strong bases such as sodium hydride (NaH) or sodium amide (NaNH₂) to form alkynide anions.

Industrial Production Methods: Industrial production of this compound often involves large-scale dehydrohalogenation processes using efficient catalysts and optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-hexyne undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrogenation: H₂ gas, Pd/C or Pt catalyst, room temperature.

    Halogenation: Br₂ or Cl₂, inert solvent like CCl₄, room temperature.

    Hydrohalogenation: HCl or HBr, room temperature.

    Oxidation: KMnO₄, aqueous medium, room temperature.

Major Products:

Scientific Research Applications

3-Methyl-1-hexyne has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-hexyne in chemical reactions involves the reactivity of the carbon-carbon triple bond. The triple bond is highly reactive and can participate in various addition reactions, where reagents add across the triple bond to form new products. The molecular targets and pathways involved depend on the specific reaction and reagents used .

Comparison with Similar Compounds

Comparison: 3-Methyl-1-hexyne is unique due to the presence of the methyl group on the third carbon, which influences its reactivity and physical properties. This structural difference can affect the compound’s boiling point, solubility, and reactivity in chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

3-methylhex-1-yne
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-4-6-7(3)5-2/h2,7H,4,6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPZULQHRFNTFFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70960667
Record name 3-Methylhex-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40276-93-5
Record name 3-Methyl-1-hexyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040276935
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylhex-1-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70960667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-1-hexyne
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is known about the structure of 3-methyl-1-hexyne?

A: this compound is an alkyne, characterized by a triple bond between carbon atoms. Research has focused on characterizing its vibrational properties using techniques like infrared and Raman spectroscopy. These studies, coupled with normal coordinate calculations and molecular mechanics calculations, provide insights into the molecule's structure and conformational behavior. [, ]

Q2: What are the applications of this compound in organic synthesis?

A: this compound serves as a valuable building block in complex molecule synthesis. One example is its use in the synthesis of (+)-3,4-diacetoxy-3-methyl-1-hexyne, a key intermediate in the total synthesis of methynolide, a macrolide with potential biological activity. [, ]

Q3: Are there any stereoselective syntheses involving this compound?

A: Yes, research indicates the existence of stereoselective synthetic routes for producing specific stereoisomers of compounds derived from this compound. One example is the stereoselective synthesis of erythro-3-methyl-1-hexyne-3,4-diol. [] This highlights the potential for using this compound in creating molecules with controlled stereochemistry, which is crucial for biological activity and drug development.

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